molecular formula C16H20NOP B12464852 N,N-diethyl-P,P-diphenylphosphinic amide CAS No. 56372-47-5

N,N-diethyl-P,P-diphenylphosphinic amide

Cat. No.: B12464852
CAS No.: 56372-47-5
M. Wt: 273.31 g/mol
InChI Key: LKNWLVNNBLWNGG-UHFFFAOYSA-N
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Description

N,N-diethyl-P,P-diphenylphosphinic amide: is an organophosphorus compound characterized by the presence of both diethyl and diphenyl groups attached to a phosphinic amide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The general reaction scheme is as follows:

Ph2P(O)Cl+Et2NHPh2P(O)N(Et)2+HCl\text{Ph}_2P(O)Cl + \text{Et}_2NH \rightarrow \text{Ph}_2P(O)N(\text{Et})_2 + \text{HCl} Ph2​P(O)Cl+Et2​NH→Ph2​P(O)N(Et)2​+HCl

  • Ph = Phenyl group (C6H5)
  • Et = Ethyl group (C2H5)

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-P,P-diphenylphosphinic amide has several scientific research applications:

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.

    Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Medicinal Chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-diethyl-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinic amide: Lacks the diethyl groups, resulting in different reactivity and applications.

    Diethylphosphinic amide: Contains diethyl groups but lacks the diphenyl groups, leading to variations in chemical properties.

    Triphenylphosphine oxide: Contains three phenyl groups and an oxygen atom, differing significantly in structure and reactivity.

Uniqueness

N,N-diethyl-P,P-diphenylphosphinic amide is unique due to the presence of both diethyl and diphenyl groups, which impart distinct steric and electronic properties. These features enhance its versatility in chemical reactions and broaden its range of applications in scientific research and industry.

Properties

CAS No.

56372-47-5

Molecular Formula

C16H20NOP

Molecular Weight

273.31 g/mol

IUPAC Name

N-diphenylphosphoryl-N-ethylethanamine

InChI

InChI=1S/C16H20NOP/c1-3-17(4-2)19(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

LKNWLVNNBLWNGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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